Methyl helicterilate

説明

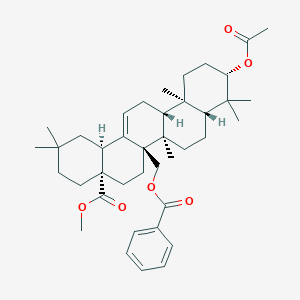

Methyl helicterilate (C31H48O4) is a triterpenoid ester isolated from the roots of Helicteres angustifolia (Sterculiaceae), a traditional Chinese medicinal plant used to treat liver diseases, immune disorders, and infections . Structurally, it features a lupane-type triterpenoid backbone with acetyl and benzoyl substitutions at positions C-3 and C-27, respectively, and a methyl ester group at C-28 (Figure 1) . Its molecular weight is 484.7 g/mol, and it is typically purified via high-speed countercurrent chromatography (HSCCC) with >95% purity .

Pharmacologically, this compound demonstrates significant antifibrotic and hepatoprotective effects. In rat models of carbon tetrachloride (CCl4)- and alcohol-induced liver fibrosis, it inhibits oxidative stress, suppresses NF-κB activation, and modulates the TGF-β1/Smads and mitochondrial apoptosis pathways . It also reduces cytochrome P4502E1 levels, a key enzyme in hepatotoxicity .

特性

CAS番号 |

102637-01-4 |

|---|---|

分子式 |

C40H56O6 |

分子量 |

632.9 g/mol |

IUPAC名 |

methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |

InChIキー |

ZPQZGHAQCJAOQE-YHMSRXDCSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |

異性体SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |

正規SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |

同義語 |

methyl helicterilate |

製品の起源 |

United States |

類似化合物との比較

Key Findings:

- Potency : this compound outperforms helicterilic acid in antifibrotic activity due to its esterified C-28 group, enhancing membrane permeability and target binding .

- Mechanistic divergence: Unlike oleanolic acid, which activates Nrf2/ARE to combat oxidative stress, this compound directly inhibits TGF-β1/Smads signaling and mitochondrial apoptosis .

- Antimicrobial activity: β-sitosterol shows broader antibacterial effects, while this compound’s antiviral activity is unique among Helicteres triterpenoids .

Functional Analogues from Other Sources

Q & A

Q. Q. How can researchers mitigate bias in in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。